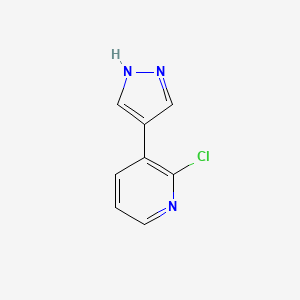
2-氯-3-(1H-吡唑-4-基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and pyrazolyl substituents on the pyridine ring imparts unique chemical properties and reactivity to the molecule.
科学研究应用
2-Chloro-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
Target of Action
Pyrazole derivatives, which include 2-chloro-3-(1h-pyrazol-4-yl)pyridine, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a pyrazole derivative showed strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of an enzyme .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been studied for their potential antileishmanial and antimalarial activities .
生化分析
Cellular Effects
The cellular effects of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine are not well-documented. Pyrazole derivatives have been shown to have various effects on cells. For instance, some pyrazoline derivatives have been found to have significant effects on rainbow trout alevins, Oncorhynchus mykiss .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various biochemical reactions, and their metabolic pathways could involve interactions with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with 2-chloro-3-pyridinecarboxaldehyde under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Chloro-3-(1H-pyrazol-4-yl)pyridine may involve continuous flow processes to ensure consistent quality and scalability. Catalysts and automated systems can be employed to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-Chloro-3-(1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Electrophilic substitution: Reagents such as bromine or nitric acid under controlled conditions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Electrophilic substitution: Formation of halogenated or nitrated pyrazole derivatives.
Oxidation and reduction: Formation of N-oxides or amines.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(1H-imidazol-4-yl)pyridine
- 2-Chloro-3-(1H-triazol-4-yl)pyridine
- 2-Chloro-3-(1H-pyrrol-4-yl)pyridine
Uniqueness
2-Chloro-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The pyrazole ring can participate in various chemical reactions and interactions, making it a versatile scaffold in synthetic chemistry and drug design.
属性
IUPAC Name |
2-chloro-3-(1H-pyrazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(2-1-3-10-8)6-4-11-12-5-6/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEPOCZTERAPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-butyl-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2567132.png)
![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)
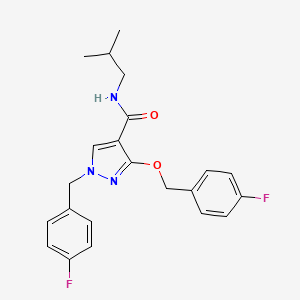
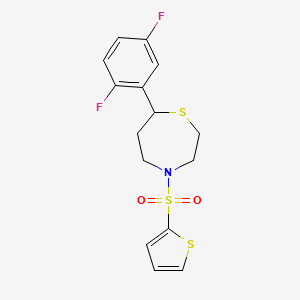
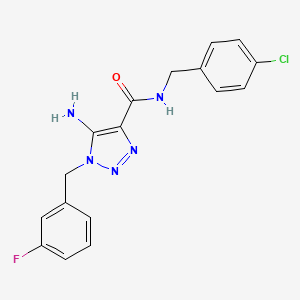
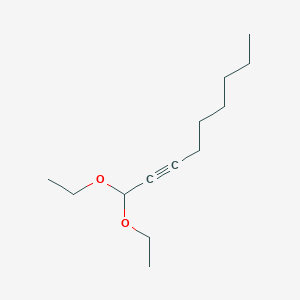
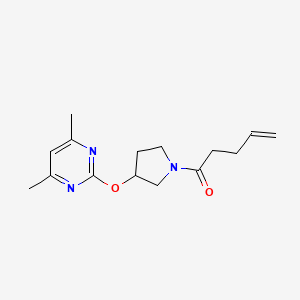
![3-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)
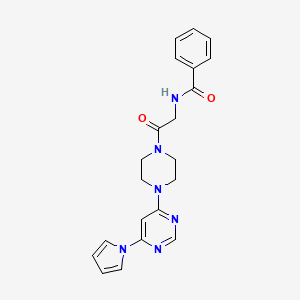
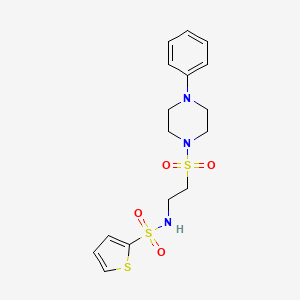

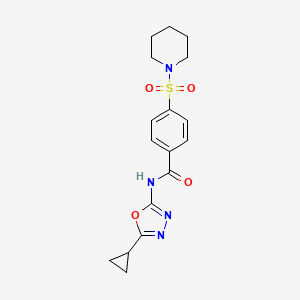
![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2567155.png)
